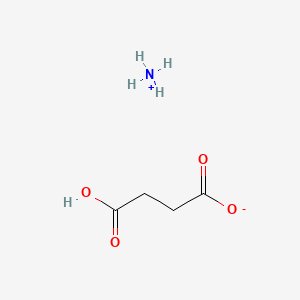

Ammonium3-carboxypropanoate

Description

Nomenclature and Chemical Structure of Ammonium (B1175870) 3-Carboxypropanoate (Ammonium Succinate)

Ammonium succinate (B1194679) is identified by several names, including diammonium succinate and the IUPAC name diazanium;butanedioate. wikipedia.org Its chemical formula is C4H12N2O4, and it can also be represented as (NH4)2C4H4O4. ontosight.aiwikipedia.org The compound consists of two ammonium cations (NH4+) and one succinate anion (C4H4O4 2-).

The structure of ammonium succinate features the succinate anion, which is derived from succinic acid, a dicarboxylic acid with the formula (CH2)2(CO2H)2. wikipedia.org The two carboxylic acid groups of succinic acid lose protons to form the dicarboxylate anion, which then ionically bonds with two ammonium cations.

Table 1: Chemical Identifiers for Ammonium Succinate

| Identifier | Value |

| IUPAC Name | diazanium;butanedioate wikipedia.org |

| Other Names | Diammonium succinate wikipedia.org |

| CAS Number | 2226-88-2 wikipedia.org |

| Chemical Formula | C4H12N2O4 wikipedia.org |

| Molecular Weight | 152.15 g/mol nih.gov |

Historical Context of Succinate Research and its Ammonium Salts

Succinic acid was first obtained from the distillation of amber, which is reflected in its historical name, "spirit of amber". wikipedia.org For a long time, the commercial production of succinic acid relied on chemical methods such as the hydrogenation of maleic acid. wikipedia.org

The focus on biological production methods for succinic acid grew with the discovery of microorganisms capable of producing significant quantities of it through fermentation. atamanchemicals.commdpi.com This shift towards bio-based production also brought attention to its various salts, including ammonium succinate. mdpi.com During fermentation processes, ammonia (B1221849) can be used as a neutralizing agent, leading to the formation of ammonium succinate. mdpi.comresearchgate.net This method has been explored as a viable route for producing highly pure ammonium succinate solutions. google.com

Scope and Significance of Ammonium Succinate in Contemporary Chemical Science

Ammonium succinate serves as a versatile compound in modern chemical science with applications spanning various industries. It is utilized as a chemical intermediate in the manufacturing of lacquers and perfume esters. chemicalbook.comfengchengroup.com In the food industry, it functions as a sequestrant, buffer, and neutralizing agent. chemicalbook.comfengchengroup.com

The biological significance of the succinate ion as a key intermediate in the citric acid cycle (Krebs cycle) underscores the importance of ammonium succinate in biochemical research. ontosight.ai This role in cellular metabolism has prompted investigations into its potential applications in biotechnology and pharmaceuticals. ontosight.ai

Key Research Domains and Emerging Trends for Ammonium Succinate

Current research on ammonium succinate is exploring its potential in several key areas:

Biotechnology and Fermentation: Significant research is dedicated to optimizing the production of ammonium succinate through microbial fermentation. atamanchemicals.comgoogle.com This includes the development of genetically engineered microorganisms and efficient recovery and purification processes from fermentation broths. atamanchemicals.commdpi.com The use of ammonium succinate as a starting material for the production of other valuable chemicals, like succinic acid, is also a key area of investigation. google.com

Materials Science: Ammonium succinate is being investigated as a precursor for the synthesis of various materials. For instance, it has been used as a source of succinic acid in the rapid synthesis of sodium succinate nanoparticles. nih.gov These nanoparticles have shown potential in enhancing cancer immunotherapy. nih.gov

Catalysis: The compound is utilized in catalytic processes, such as the esterification of ammonium succinate to produce monoesters and diesters, which are valuable chemical intermediates. researchgate.netgoogle.com Research in this area focuses on developing efficient catalysts, including ionic liquids, to improve reaction yields and facilitate catalyst recycling. researchgate.net

Pharmaceutical and Biomedical Research: The succinate component of ammonium succinate has known biological roles, and research is ongoing to explore the compound's broader physiological effects. ontosight.aincats.io Studies have investigated its influence on cognitive functions and its potential as a component in dietary supplements. teoriya.runih.gov

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

38457-08-8 |

|---|---|

Molecular Formula |

C4H9NO4 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

azanium;4-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |

InChI Key |

ZBALFGIGLVIXBV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Production Pathways for Ammonium Succinate

Chemical Synthesis Routes for Ammonium (B1175870) Succinate (B1194679)

Chemical synthesis offers several well-established methods for the production of ammonium succinate, each with distinct advantages and applications.

Direct Acid-Base Neutralization Approaches

A primary and straightforward method for synthesizing ammonium succinate is the direct neutralization of succinic acid with an ammonium base. This acid-base reaction is typically characterized by high yields and purity. The most common reagents used in this approach are ammonium hydroxide (B78521) (ammonia water) or ammonium carbonate.

When succinic acid (H₂C₄H₄O₄) reacts with ammonium hydroxide (NH₄OH), diammonium succinate is formed along with water. The balanced chemical equation for this reaction is:

2NH₄OH + H₂C₄H₄O₄ → C₄H₄O₄(NH₄)₂ + 2H₂O wikipedia.org

Alternatively, ammonium carbonate ((NH₄)₂CO₃) can be used to neutralize succinic acid. This reaction also yields ammonium succinate, with the byproducts being water and carbon dioxide. wikipedia.org An industrial-scale example demonstrates a 100% yield of ammonium succinate when reacting succinic acid with ammonium carbonate in water at a temperature of 32-40°C for 2 hours. chemicalbook.com The process can be driven to completion by heating the mixture to distill off the water, which can lead to the formation of succinimide (B58015) upon further heating at high temperatures. echemi.com

| Reactants | Base | Temperature | Yield | Reference |

| Succinic Acid | Ammonium Hydroxide | Not specified | High | wikipedia.org |

| Succinic Acid | Ammonium Carbonate | 32-40°C | 100% | chemicalbook.com |

Salt Metathesis Reactions for Ammonium Succinate Formation

Salt metathesis, or double displacement, is another significant pathway for producing ammonium succinate. wikipedia.orglibretexts.org This method is particularly useful when succinic acid is first produced as a different salt, such as calcium succinate, which is a common product in fermentation processes. google.comgoogle.com

In this approach, an aqueous solution of calcium succinate is reacted with an ammonium salt, typically ammonium carbonate. This results in the formation of ammonium succinate, which remains in the solution, and the precipitation of an insoluble salt, calcium carbonate. google.comgoogle.com The general reaction is:

Ca(C₄H₄O₄) + (NH₄)₂CO₃ → (NH₄)₂(C₄H₄O₄) + CaCO₃ (s)

The precipitated calcium carbonate can be easily removed through filtration, yielding a high-purity ammonium succinate solution. google.comgoogle.com This process is advantageous as it integrates chemical synthesis with biotechnological production. The calcium carbonate byproduct can even be calcined and hydrated to regenerate calcium hydroxide, which can be reused as a neutralizing agent in the initial fermentation step. google.com The reaction can also be carried out by adding ammonia (B1221849) and carbon dioxide gas to the calcium succinate solution. google.com Research has shown that this salt substitution reaction can remove over 90% of the calcium as precipitate, resulting in a solution where succinic acid and ammonia constitute more than 93% of the total solid matter. google.com

| Reactant 1 | Reactant 2 | Product 1 (Soluble) | Product 2 (Precipitate) | Key Advantage |

| Calcium Succinate | Ammonium Carbonate | Ammonium Succinate | Calcium Carbonate | Integration with fermentation; byproduct recycling google.comgoogle.com |

| Calcium Succinate | Ammonia + Carbon Dioxide | Ammonium Succinate | Calcium Carbonate | High purity of final solution google.comgoogle.com |

Synthesis of Succinate Esters and Subsequent Ammonolysis

Ammonium succinate can also be synthesized via a two-step process involving the formation of a succinate ester followed by ammonolysis. In the first step, succinic acid is esterified with an alcohol, such as ethanol, to produce a diethyl succinate. msu.edu

The subsequent step is ammonolysis, where the succinate ester reacts with ammonia. This reaction cleaves the ester bonds and forms succinamide, a diamide of succinic acid. acs.orgnih.gov While the primary product of ammonolysis of dimethyl succinate is succinamide, the reaction pathway also involves the formation of methyl succinamate and the ring product, succinimide. acs.orgnih.gov The conversion of dimethyl succinate can reach over 70% after 24 hours in a methanol/ammonia solution. nih.gov This method is a versatile route for producing amide derivatives from bio-based platform molecules. acs.orgnih.gov

| Ester Precursor | Reagent | Primary Products | Conversion (24h) | Reference |

| Dimethyl Succinate | Ammonia/Methanol | Succinamide, Methyl Succinamate, Succinimide | 70.6% | nih.gov |

| Diethyl Fumarate (B1241708) | Ammonia | Fumaramide | - | nih.gov |

Preparation of Ammonium Hemisuccinate and Related Compounds

Ammonium hemisuccinate, also known as monoammonium succinate, is a related compound where only one of the carboxylic acid groups of succinic acid is neutralized. nih.gov Its chemical formula is NH₄⁺·C₄H₅O₄⁻. The synthesis of this compound follows the same principles of acid-base neutralization but uses a stoichiometric amount of ammonia or an ammonium salt to react with only one of the acid's protons. The controlled reaction conditions are crucial to prevent the formation of the diammonium salt.

Biotechnological Production and Biorefinery Integration

The increasing demand for sustainable and green chemical production processes has spurred significant research into the biotechnological production of succinic acid and its salts. magtech.com.cnresearchgate.net Microbial fermentation is at the core of these biorefinery concepts.

Microbial Fermentation Processes for Succinate Precursors

Succinic acid is a natural product of the metabolism of several microorganisms. oup.com These microbes can convert renewable feedstocks, such as glucose, xylose, and glycerol, into succinic acid. wikipedia.orgnih.gov Prominent natural succinate-producing bacteria include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. researchgate.netoup.comwikipedia.org Additionally, metabolic engineering has been employed to develop recombinant strains of Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae for enhanced succinic acid production. researchgate.netwikipedia.org

During the fermentation process, the pH of the culture medium decreases due to the accumulation of succinic acid. To maintain a neutral pH optimal for microbial activity, a neutralizing agent is added. google.com If ammonia or ammonium hydroxide is used as the neutralizing agent, ammonium succinate is directly produced and accumulates in the fermentation broth. google.comgoogle.com This method directly integrates the production and neutralization steps.

Alternatively, other bases like calcium hydroxide or magnesium hydroxide can be used, resulting in the formation of calcium succinate or magnesium succinate. google.comgoogle.com The succinate salt is then recovered from the broth and converted to ammonium succinate via a subsequent salt metathesis reaction, as described in section 2.1.2. This two-step process can be more efficient in terms of fermentation productivity and yield. google.com Fermentation processes have achieved high titers of succinate, with yields reaching up to 1.12 g of succinic acid per gram of glucose under certain engineered metabolic pathways. wikipedia.org

| Microorganism | Feedstock | Neutralizing Agent | Product in Broth | Succinate Yield (g/g substrate) |

| Actinobacillus succinogenes | Glucose | Ammonia | Ammonium Succinate | 0.56 oup.com |

| Actinobacillus succinogenes | Xylose | Not specified | Succinic Acid | 0.42 oup.com |

| Corynebacterium glutamicum | Glucose | Calcium Hydroxide | Calcium Succinate | Not specified google.comgoogle.com |

| Genetically Modified E. coli | Glucose | Not specified | Succinic Acid | 1.12 (theoretical max) wikipedia.org |

Strain Development and Metabolic Engineering Strategies for Enhanced Production

The biological production of succinate, the precursor to ammonium succinate, has been significantly advanced through the strategic application of metabolic engineering. nih.gov The primary goal of these strategies is to maximize the carbon flux towards succinate while minimizing the formation of competing byproducts. nih.gov Various microorganisms, including natural producers like Actinobacillus succinogenes and Mannheimia succiniciproducens, as well as engineered platform organisms such as Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae, have been the focus of these efforts. nih.gov

Key metabolic engineering strategies involve the inactivation or deletion of genes encoding for enzymes in competing fermentation pathways. For instance, in E. coli, pathways leading to acetate (B1210297), formate, ethanol, and lactate are often targeted for disruption to redirect metabolic intermediates towards succinate production. nih.govnih.gov A modified strain of M. succiniciproducens, LPK7, was developed by deleting genes such as ldhA, pflB, pta, and ackA, which are involved in lactate, formate, and acetate production. This engineered strain demonstrated a significant increase in succinate production, achieving 52.4 g/L in fed-batch fermentation with minimal byproduct accumulation. nih.gov

Conversely, enhancing pathways directly involved in succinate formation is another critical approach. This includes the overexpression of key enzymes like pyruvate carboxylase (PYC) from various sources to boost the carboxylation of pyruvate or phosphoenolpyruvate (PEP) to oxaloacetate, a direct precursor in the reductive Tricarboxylic Acid (TCA) cycle branch leading to succinate. nih.govfrontiersin.org For example, overexpressing PYC from Lactococcus lactis in an engineered E. coli strain, along with activating the glyoxylate shunt, created a dual pathway for succinate synthesis. nih.gov Similarly, the overexpression of a mutated malate dehydrogenase (MDH) that favors the reduction of oxaloacetate to malate led to a 1.4-fold increase in succinic acid production in an engineered bacterium. frontiersin.org

Manipulation of substrate uptake systems, such as the phosphoenolpyruvate-dependent phosphotransferase system (PTS), has also proven effective. Inactivation of the PTS can increase the availability of PEP for carboxylation, thereby enhancing the succinate yield. nih.gov The combination of these strategies—improving transport, enhancing key pathways, and deleting competing pathways—has led to the construction of highly efficient succinate-producing strains. nih.gov

Interactive Table:

Table 1: Examples of Metabolically Engineered Strains for Enhanced Succinate Production| Strain | Host Organism | Key Genetic Modifications | Succinate Titer (g/L) | Succinate Yield (g/g glucose) | Reference |

|---|---|---|---|---|---|

| LPK7 | M. succiniciproducens | Deletion of ldhA, pflB, pta, ackA | 52.4 | 0.76 | nih.gov |

| SBS550MG | E. coli | Inactivation of ldhA, adhE, ackpta, iclR; Overexpression of pyc | - | 1.6 (mol/mol) | nih.gov |

| KJ134 | E. coli | Parent strain KJ073 with further modifications | - | 1.5 (mol/mol) | nih.gov |

Fermentation Broth Compositional Analysis and Optimization

The composition of the fermentation medium and the optimization of process parameters are fundamental for achieving high titers and yields of succinate. nih.gov The nutritional requirements of the producing microorganism must be met to ensure robust growth and efficient conversion of the carbon source to the desired product. Key components of the fermentation broth typically include a carbon source, a nitrogen source, minerals, and growth factors.

Glucose is a commonly used carbon source, but research has also explored alternatives like glycerol, xylose, and hydrolysates from lignocellulosic biomass to improve the economic viability and sustainability of the process. nih.govresearchgate.net The nitrogen source is also critical, with studies showing that different C:N ratios can significantly affect biomass growth and succinate production. researchgate.net For instance, one study found that a C:N ratio of 12.5:1 was optimal for succinic acid production. researchgate.net

Statistical methods like the Plackett-Burman design and response surface methodology are often employed to screen for the most significant media components and their optimal concentrations. nih.govresearchgate.net A study using Actinobacillus succinogenes identified yeast extract and MgCO₃ as key medium components for enhancing succinic acid production. researchgate.net

Process parameters such as pH, temperature, and gas supply are also crucial. The accumulation of succinic acid lowers the pH of the broth, which can inhibit cell growth and productivity. Therefore, maintaining the pH within an optimal range, often around 6.4 for E. coli, is essential. nih.gov This is typically achieved by adding a neutralizing agent to the broth. Temperature must be controlled according to the specific requirements of the microbial strain being used. nih.gov Furthermore, the gas atmosphere plays a significant role. A capnophilic (CO₂-loving) organism like Basfia succiniciproducens shows improved succinate production with a CO₂/air supply, as CO₂ serves as a carbon source for the carboxylation step in the succinate pathway. researchgate.netgoogle.com

Interactive Table:

Table 2: Impact of Fermentation Parameters on Succinate Production| Parameter | Optimized Condition | Effect | Reference |

|---|---|---|---|

| pH | Maintained at ~6.4 (for E. coli AFP111) | Maximizes specific succinate productivity | nih.gov |

| Carbon Source | Glucose, Glycerol, Xylose | Varies depending on strain and economic goals | researchgate.net |

| Key Media Components | Yeast Extract, MgCO₃ (for A. succinogenes) | Identified as significant factors for production | researchgate.net |

Conversion of Biological Succinate to Ammonium Succinate

In-situ Neutralization with Ammonia in Fermentation

The direct production of ammonium succinate during fermentation is a common and efficient strategy. As microorganisms produce succinic acid, the pH of the fermentation broth decreases. To counteract this and maintain an optimal pH for cell viability and productivity, a base is added to the fermenter. google.com When ammonia or ammonium hydroxide is used as the neutralizing agent, the succinic acid produced is directly converted in-situ to diammonium succinate (DAS) or monoammonium succinate (MAS). google.comgoogle.com

Post-Fermentation Salt Substitution Methods

An alternative pathway to obtaining ammonium succinate involves a two-step process: fermentation followed by salt substitution. In this method, a different neutralizing agent, such as a calcium or magnesium compound, is used during fermentation. google.com For example, adding a calcium compound like calcium carbonate neutralizes the succinic acid to form calcium succinate, which may precipitate from the solution. google.com

After the fermentation is complete and the microbial cells are removed, the calcium succinate is isolated. This isolated calcium succinate is then reacted with an ammonium compound, such as ammonium carbonate, in a salt substitution reaction. google.com This reaction yields soluble ammonium succinate and precipitates calcium carbonate. google.com The precipitated calcium carbonate can be easily removed by filtration, resulting in a relatively pure ammonium succinate solution. google.com This method can be advantageous as it allows for the efficient production and isolation of an intermediate salt (calcium succinate), leading to a high-purity final ammonium succinate solution. google.com The separated calcium carbonate can also potentially be reused in the fermentation process. google.com

Sustainable Production Paradigms and Green Chemistry Principles

The production of ammonium succinate via fermentation aligns with several core principles of green chemistry and sustainable manufacturing. cetjournal.it The growing environmental consciousness has spurred a shift from petroleum-based chemical production to more sustainable bio-based processes. cetjournal.it Bio-based succinic acid production is a prime example of this transition, utilizing renewable feedstocks instead of fossil fuels. dtu.dk

Key green chemistry principles embodied in this process include:

Use of Renewable Feedstocks : The process utilizes biomass-derived sugars (e.g., glucose, glycerol) as the primary raw material, reducing reliance on finite petrochemical resources. cetjournal.itdtu.dk

Waste Prevention : Metabolic engineering aims to create strains that produce succinate with high selectivity, minimizing the generation of unwanted byproducts and thus preventing waste at the source. nih.govacs.org

Designing Safer Chemicals : The use of ammonia for neutralization is advantageous as ammonia is a key platform chemical in its own right, and any unreacted ammonia or ammonia released during downstream processing can potentially be recycled or utilized, for example, in fertilizer production. acs.orgnih.gov The process avoids the use of highly toxic reagents often associated with traditional chemical synthesis. acs.org

Energy Efficiency : Fermentation processes are typically conducted at or near ambient temperatures and pressures, which can be less energy-intensive compared to high-temperature, high-pressure catalytic processes common in the petrochemical industry. bohrium.comnih.gov

Chemical Reactivity and Transformation Mechanisms of Ammonium Succinate

Acid-Base Equilibria and Ionic Speciation in Solution

In aqueous solutions, ammonium (B1175870) succinate (B1194679) is fully dissociated into ammonium ions (NH₄⁺) and succinate ions (C₄H₄O₄²⁻). The subsequent behavior of the solution is governed by the acid-base equilibria of these two species. Succinic acid (H₂C₄H₄O₄) is a diprotic acid, meaning it can donate two protons, while the ammonium ion is a weak acid.

The relevant equilibria in solution are:

First dissociation of succinic acid: H₂C₄H₄O₄ + H₂O ⇌ H₃O⁺ + HC₄H₄O₄⁻ (pKa₁ ≈ 4.2)

Second dissociation of succinic acid: HC₄H₄O₄⁻ + H₂O ⇌ H₃O⁺ + C₄H₄O₄²⁻ (pKa₂ ≈ 5.6)

Dissociation of ammonium ion: NH₄⁺ + H₂O ⇌ H₃O⁺ + NH₃ (pKa ≈ 9.25)

The speciation of succinate and ammonium in solution is highly dependent on the pH. researchgate.net In a neutral solution of ammonium succinate, the predominant species are the succinate dianion (C₄H₄O₄²⁻) and the ammonium cation (NH₄⁺). If a strong acid is added, the succinate ions will be protonated to form hydrogen succinate and eventually succinic acid. Conversely, the addition of a strong base will deprotonate the ammonium ions to form ammonia (B1221849) (NH₃). libretexts.orglardbucket.org The equilibrium favors the side with the weaker acid and weaker base. lardbucket.org

Table 1: Acid Dissociation Constants (pKa) for Relevant Species in Aqueous Solution at 25°C

| Conjugate Acid-Base Pair | Acid | pKa | Base |

| Succinic Acid / Hydrogen Succinate | H₂C₄H₄O₄ | ~4.2 | HC₄H₄O₄⁻ |

| Hydrogen Succinate / Succinate | HC₄H₄O₄⁻ | ~5.6 | C₄H₄O₄²⁻ |

| Ammonium / Ammonia | NH₄⁺ | ~9.25 | NH₃ |

Thermal Decomposition Pathways and Derivative Formation

The thermal decomposition of ammonium succinate is a significant transformation that leads to the formation of valuable derivatives. wikipedia.org This process involves intramolecular reactions driven by heat, primarily resulting in dehydration and the loss of ammonia.

When strongly heated, ammonium succinate undergoes a dehydration and cyclization reaction to form succinimide (B58015) ((CH₂)₂(CO)₂NH). wikipedia.orgwikipedia.org This is the most prominent thermal decomposition pathway. The reaction proceeds through the initial loss of water and ammonia, leading to the formation of an intermediate, succinamic acid. Further heating causes this intermediate to cyclize via an intramolecular nucleophilic attack, eliminating a second molecule of water to yield the stable five-membered ring of succinimide.

The process is typically carried out by heating ammonium succinate and distilling the resulting succinimide, which has a boiling point in the range of 285–289°C. orgsyn.org

The primary product of the thermal decomposition of ammonium succinate is succinimide, a white crystalline solid. wikipedia.orgorgsyn.org The other products are volatile gases, specifically water (H₂O) and ammonia (NH₃). unca.edu

In a laboratory setting, the decomposition can be monitored, and the products characterized using various analytical techniques.

Thermogravimetric Analysis (TGA): TGA can be used to determine the temperature ranges at which mass loss occurs, corresponding to the evolution of water and ammonia. Studies on similar ammonium carboxylates show distinct mass loss steps corresponding to the loss of these molecules. unca.edu

Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS): When coupled with TGA, these techniques can identify the evolved gases in real-time. FTIR would show characteristic absorption bands for water and ammonia, while MS would detect fragments corresponding to their respective molecular weights. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Melting Point Analysis: The solid residue, succinimide, can be identified by its sharp melting point (125-127°C) and by its characteristic signals in ¹H and ¹³C NMR spectra. wikipedia.org

Table 2: Products of Ammonium Succinate Thermal Decomposition

| Product Name | Chemical Formula | Physical State | Method of Characterization |

| Succinimide | C₄H₅NO₂ | Solid | Melting Point, NMR, IR Spectroscopy |

| Water | H₂O | Gas | TGA-FTIR, TGA-MS |

| Ammonia | NH₃ | Gas | TGA-FTIR, TGA-MS |

Reaction Kinetics and Mechanistic Investigations

The transformation of ammonium succinate, particularly its conversion to succinimide, involves fundamental reaction mechanisms common in organic chemistry.

The formation of succinimide from ammonium succinate is a classic example of an intramolecular nucleophilic acyl substitution.

Amide Formation: Upon initial heating, the ammonium succinate salt likely exists in equilibrium with succinic acid and ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic acid. This leads to the formation of a tetrahedral intermediate, which then collapses to eliminate a molecule of water, forming succinamic acid (an open-chain amide-acid).

Intramolecular Cyclization: The nitrogen atom of the newly formed amide group in succinamic acid then acts as an internal nucleophile. It attacks the second carbonyl carbon atom at the other end of the molecule.

Leaving Group Elimination: This second nucleophilic attack forms a cyclic tetrahedral intermediate. youtube.com The intermediate is unstable and collapses, expelling the hydroxyl (-OH) group, which is subsequently protonated and leaves as a water molecule. This final step results in the formation of the stable five-membered succinimide ring.

This mechanism is analogous to other nucleophilic acyl substitutions, where a nucleophile attacks a carbonyl carbon, leading to the substitution of a leaving group. youtube.comyoutube.com

The reactivity of ammonium succinate is influenced by its chemical environment, particularly pH and the presence of catalysts.

Effect of pH: As established by the acid-base equilibria, the pH of the solution dictates the protonation state of the succinate and ammonium species. researchgate.net The nucleophilicity of the ammonia/ammonium species is highly pH-dependent. At low pH, the concentration of free ammonia (the active nucleophile) is very low, which would slow down the initial amide formation step. Conversely, at very high pH, while the ammonia concentration is high, the succinate carboxyl groups would be fully deprotonated and less electrophilic. Therefore, an optimal pH range exists for transformations involving nucleophilic attack.

Effect of Catalysts: The synthesis of succinimide can be influenced by catalysts. Some industrial methods utilize reaction aids to lower the required temperature for the dehydration and cyclization, which can improve the economic feasibility of the process. For instance, patents have disclosed methods using catalysts like ammonium aromatic sulfonates to facilitate the reaction at lower temperatures (140-200°C) compared to uncatalyzed thermal decomposition. google.com This indicates that the reaction kinetics can be significantly altered by the chemical environment.

Structural Elucidation and Solid State Chemistry of Ammonium Succinate Systems

Crystal Structure Analysis of Ammonium (B1175870) Succinate (B1194679)

The three-dimensional arrangement of ions in the crystalline lattice of ammonium succinate has been elucidated through various analytical techniques, providing fundamental insights into its solid-state behavior.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the atomic arrangement within a crystal. warwick.ac.ukmdpi.com Studies on ammonium succinate and its related forms, such as ammonium hydrogen succinate, have utilized SCXRD to establish their precise crystal structures.

For instance, a triclinic ordered form of ammonium hydrogen succinate was analyzed, revealing a P-1 space group. researchgate.net The analysis provided detailed cell parameters and showed that the hydrogen succinate molecules adopt a trans conformation, which differs from the gauche conformation found in a previously identified disordered form. researchgate.net This conformational difference significantly alters the molecular assembly and the resulting hydrogen bond network. researchgate.net

Table 1: Crystallographic Data for an Ordered Form of Ammonium Hydrogen Succinate

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4868(16) |

| b (Å) | 7.4313(17) |

| c (Å) | 7.4339(17) |

| α (°) | 112.058(8) |

| β (°) | 96.477(9) |

| γ (°) | 109.026(8) |

| Volume (ų) | 302.45(12) |

Data sourced from a study on a new ordered form of ammonium hydrogen succinate. researchgate.net

Polymorphism and Crystalline Phase Transitions

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Ammonium succinate has been shown to exhibit polymorphism. nih.gov A second polymorph of the monoammonium salt of succinic acid (NH₄⁺·C₄H₅O₄⁻) was discovered serendipitously during an attempt to prepare a different molecular salt. nih.gov

The existence of polymorphs is often linked to different conformations of the molecule or varying arrangements of intermolecular interactions, such as hydrogen bonds. researchgate.net In the case of succinic acid, its polymorphs are based on either planar or twisted molecular conformations. researchgate.net Crystalline phase transitions, the transformations between these polymorphic forms, can be induced by changes in temperature or pressure. mdpi.com For ammonium salts like ammonium nitrate (B79036), multiple phase transitions are well-documented, each corresponding to a change in the crystal structure. mdpi.comresearchgate.net While the specific transition conditions for ammonium succinate polymorphs are less characterized, the principles governing these transformations are fundamental to its solid-state chemistry.

Supramolecular Assembly and Hydrogen Bonding Networks

The crystal structure of ammonium succinate is heavily influenced by supramolecular assembly, where ions are organized into extended networks through non-covalent interactions. nih.gov The primary interactions are the strong, charge-assisted hydrogen bonds between the ammonium (NH₄⁺) cations and the succinate (C₄H₄O₄²⁻) or hydrogen succinate (C₄H₅O₄⁻) anions. mdpi.com

Influence of Co-Crystallization and Salt Formation on Solid-State Properties

The solid-state properties of ammonium succinate can be modified through the formation of multi-component crystalline systems, such as co-crystals, multi-component salts, solvates, and hydrates.

Interaction Mechanisms in Multi-Component Salt Systems

Multi-component salts can be formed by introducing a neutral guest molecule, such as a carboxylic acid, into the ammonium succinate crystal lattice. nih.gov In such systems, the fundamental interaction motifs are still dominated by the charge-assisted N-H···O hydrogen bonds between the ammonium cation and the carboxylate anion. researchgate.net

These primary interactions can form predictable patterns, such as one-dimensional "ladder" motifs. nih.gov The neutral guest molecules are then incorporated into this primary structure, typically by forming O-H···O hydrogen bonds with the carboxylate anions. nih.govresearchgate.net The stoichiometry of the components (amine to acid ratio) is critical in determining whether a simple salt or a multi-component salt-co-crystal is formed. nih.gov By varying this ratio, it is possible to control the deprotonation of the acid molecules and observe how the remaining neutral acid molecules are integrated into the supramolecular structure. nih.gov This approach allows for the systematic engineering of crystalline materials with tailored structural properties. nih.gov

Table 2: Common Hydrogen Bonding Interactions in Ammonium Carboxylate Systems

| Interaction Type | Description | Role in Structure |

|---|---|---|

| N⁺-H···O⁻ | Charge-assisted hydrogen bond between ammonium cation and carboxylate anion. | Forms primary structural motifs like chains or ladders. |

| O-H···O⁻ | Hydrogen bond between a neutral carboxylic acid and a carboxylate anion. | Links neutral guest molecules to the primary salt framework. |

| O-H···O | Hydrogen bond between two neutral carboxylic acid molecules. | Forms homomeric synthons (e.g., dimers). |

Solvate and Hydrate (B1144303) Formation and their Structural Implications

Ammonium succinate, like many organic salts, has the potential to form solvates and hydrates, which are crystalline solids that incorporate solvent molecules (including water) into their lattice. lancs.ac.uk The formation of a solvate or hydrate is governed by the complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. lancs.ac.uk

The inclusion of solvent molecules can significantly alter the crystal structure and properties. Water molecules, in particular, are effective at participating in and bridging hydrogen bond networks. chemrxiv.org In a hydrated salt, water can act as a "hook," forming additional hydrogen bonds that link the primary cation and anion, often leading to a more efficient and stable hydrogen-bonding network. chemrxiv.org For instance, in the structure of ammonium (3,5-dichlorophenoxy)acetate hemihydrate, the ammonium cation is involved in extensive hydrogen bonding with both the carboxylate and ether oxygen atoms, while the water molecule participates in intra-sheet hydrogen bonding, further stabilizing the structure. nih.gov The formation of a solvate can also impact the conformation of the flexible succinate anion, similar to how conformational changes are observed between different polymorphs. manchester.ac.uk

Computational Chemistry and Molecular Modeling Studies of Ammonium Succinate

Quantum Chemical Calculations of Molecular and Ionic Forms

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the ammonium (B1175870) and succinate (B1194679) ions. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. stackexchange.comarxiv.org It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.comyoutube.com The process iteratively adjusts atomic coordinates to minimize the forces on the atoms until a stable conformation is reached. youtube.com

For the succinate dianion (C₄H₄O₄²⁻) and the hydrogen succinate anion (C₄H₅O₄⁻), DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. These calculations often employ functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve a good balance between accuracy and computational cost. mdpi.com The optimized geometry provides a foundation for calculating other electronic properties like the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These properties are crucial for understanding the reactivity and interaction sites of the succinate ion.

Table 1: Predicted Geometrical Parameters for Succinate Dianion (DFT/B3LYP/6-31G(d,p)) Note: This table contains representative data from typical DFT calculations and may not correspond to a single published source.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.54 | O1-C1-O2 | 125.5 |

| C2-C3 | 1.53 | O1-C1-C2 | 117.2 |

| C1-O1 | 1.26 | C1-C2-C3 | 112.0 |

| C1-O2 | 1.26 | H1-C2-C1 | 109.5 |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. nih.gov These highly accurate methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are well-suited for predicting spectroscopic parameters. nih.gov They can be used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra, as well as NMR chemical shifts. mpg.dedergipark.org.tr

By calculating the potential energy surface, variational calculations can be performed to predict rovibrational energies with high accuracy, guiding the experimental identification and analysis of spectra. mpg.denih.gov For the succinate ion, ab initio calculations can predict the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the carboxylate groups and the various C-C and C-H stretching and bending modes. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the ion's vibrational properties.

Conformational Analysis and Energy Landscapes

The succinate ion is a flexible molecule due to the rotation around its central C-C single bond. Conformational analysis aims to identify the stable conformers (rotational isomers) and map the potential energy surface associated with these rotations. nih.gov The energy landscape provides a visual representation of the relative energies of different conformations and the energy barriers that separate them. frontiersin.orgmdpi.com

Studies on succinic acid, a close relative of the succinate ion, reveal that the molecule can exist in different conformations, primarily described by the C-C-C-C dihedral angle. researchgate.net Computational scans of this dihedral angle show that the gauche (twisted) conformation is often slightly lower in energy than the anti (planar) conformation. researchgate.net The energy landscape for succinate would show these conformers as local minima, connected by transition states that represent the energy barriers to rotation. researchgate.net Understanding the conformational preferences and the energy landscape is crucial for explaining the molecule's behavior in different environments, such as in a crystal lattice or in solution. researchgate.netacs.org

Intermolecular Interactions and Noncovalent Bonding Analysis

In the solid state, ammonium succinate forms a crystal lattice held together by a network of intermolecular interactions. The primary forces are strong ionic bonds between the positively charged ammonium (NH₄⁺) ions and the negatively charged succinate (C₄H₄O₄²⁻) ions.

Beyond these strong electrostatic interactions, hydrogen bonding plays a critical role in the crystal packing. nih.gov The ammonium ion acts as a hydrogen bond donor, forming N-H···O hydrogen bonds with the oxygen atoms of the succinate's carboxylate groups. These noncovalent interactions are directional and significantly influence the crystal structure and stability. youtube.commdpi.com Computational methods can be used to analyze these interactions by calculating their geometries (distances and angles) and binding energies. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can further characterize the nature of these bonds, distinguishing between electrostatic and covalent contributions. nih.gov

Table 2: Typical Hydrogen Bond Parameters in Ammonium Succinate Crystals Note: This table contains representative data from crystallographic and computational studies.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···O | ~1.03 | ~1.7 - 2.0 | ~2.7 - 3.0 | ~150 - 170 |

Molecular Dynamics Simulations of Ammonium Succinate in Various Media

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. bohrium.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of ammonium succinate in different environments, such as in aqueous solution. mdpi.com

In an MD simulation of ammonium succinate in water, the interactions between the ions and water molecules are modeled using a force field. The simulation can reveal how the succinate and ammonium ions are solvated, showing the structure of the hydration shells around them. It can also provide information on the dynamics of the ions, such as their diffusion coefficients and the lifetime of ion pairs and hydrogen bonds with water. bohrium.comox.ac.uk These simulations are essential for understanding the compound's solubility, transport properties, and behavior in biological or industrial systems. youtube.com

Mechanistic Computational Studies of Reactions Involving Succinate Species

Computational chemistry is extensively used to investigate the mechanisms of chemical reactions. For the succinate ion, a key area of study is its role in biochemical processes, particularly its oxidation to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH) in the Krebs cycle. nih.govmdpi.com

Computational models, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can be built to study the reaction within the enzyme's active site. acs.org These studies can elucidate the reaction pathway, identify the transition state, and calculate the activation energy. nih.gov For instance, computational modeling of SDH has helped identify the specific redox centers involved in electron transfer during succinate oxidation and the origins of reactive oxygen species (ROS) production. nih.govnih.gov Such mechanistic insights are vital for understanding enzyme function and for the design of inhibitors that could have therapeutic or agricultural applications. researchgate.net

Advanced Analytical Techniques in the Characterization of Ammonium Succinate

Vibrational Spectroscopy for Structural Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in ammonium (B1175870) succinate (B1194679). The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the ammonium cation (NH₄⁺) and the succinate dianion (⁻OOC-CH₂-CH₂-COO⁻).

Analysis of the FTIR spectrum allows for the confirmation of the compound's identity by identifying key vibrational modes. The N-H stretching vibrations of the ammonium ion are typically observed in the high-frequency region. walshmedicalmedia.com The carboxylate groups of the succinate anion present strong characteristic asymmetric and symmetric stretching vibrations. The presence and position of these bands are indicative of the ionic nature of the compound and the coordination environment of the carboxylate groups.

Table 1: Characteristic FTIR Absorption Bands for Ammonium Succinate Functional Groups

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretching | Ammonium (NH₄⁺) | 3000 - 3300 |

| C=O Asymmetric Stretching | Carboxylate (COO⁻) | 1550 - 1610 |

| N-H Bending | Ammonium (NH₄⁺) | ~1400 - 1450 |

| C=O Symmetric Stretching | Carboxylate (COO⁻) | 1380 - 1420 |

| C-H Bending | Methylene (-CH₂-) | 1150 - 1350 |

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy is a complementary vibrational technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the solid-state structure of ammonium succinate. usra.edu It provides information on both the internal vibrations of the ions and the lattice vibrations of the crystal.

The Raman spectrum of ammonium succinate would be expected to show characteristic peaks for the ammonium ion. researchgate.net The succinate backbone will also produce distinct signals, including those from C-C stretching and CH₂ deformation modes. Because Raman spectroscopy requires no sample preparation, it is a valuable non-destructive tool for analyzing the crystalline solid. usra.edu

Table 2: Expected Raman Shifts for Ammonium Succinate

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretching | Ammonium (NH₄⁺) | ~3040 |

| C-H Stretching | Methylene (-CH₂-) | 2900 - 3000 |

| C=O Symmetric Stretching | Carboxylate (COO⁻) | 1400 - 1450 |

| C-C Stretching | Succinate Backbone | 800 - 1000 |

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are indispensable for determining the arrangement of atoms within a crystalline solid, providing definitive information on the compound's crystal structure and phase.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. americanpharmaceuticalreview.com It generates a unique diffraction pattern, or "fingerprint," for a specific crystalline phase based on the scattering of X-rays by the crystal lattice planes. americanpharmaceuticalreview.com This pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For ammonium succinate, PXRD is used to:

Identify the crystalline phase: The experimental pattern is compared against reference patterns to confirm the identity of the material.

Assess purity: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from potential impurities or other crystalline forms confirms its purity.

Distinguish between polymorphs: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns, making PXRD a critical tool for polymorph screening and control. nih.gov

Table 3: Representative Powder X-ray Diffraction Data Format

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 18.5 | 4.79 | 100 |

| 20.8 | 4.27 | 85 |

| 25.1 | 3.54 | 60 |

| 29.7 | 3.01 | 75 |

Single-Crystal X-ray Diffraction for Atomic-Level Structure

Research has successfully used this technique to characterize polymorphs of ammonium succinate. For instance, a second polymorph of the monoammonium salt of succinic acid (NH₄⁺·C₄H₅O₄⁻) was identified, and its crystal structure was determined. nih.gov Such studies prove the ionic nature of the compound and reveal the intricate network of hydrogen bonding between the ammonium cations and succinate anions that defines the crystal structure. nih.gov Another study on ammonium hydrogen succinate determined its triclinic crystal structure and analyzed the strong hydrogen bonds between adjacent succinate ions. researchgate.net

Table 4: Example Crystallographic Data for an Ammonium Succinate Polymorph

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.484(2) |

| b (Å) | 8.876(2) |

| c (Å) | 4.726(1) |

| α (°) | 91.25(2) |

| β (°) | 93.26(2) |

| γ (°) | 100.26(3) |

| Volume (ų) | 306.9 |

| Z (formula units/cell) | 2 |

Data derived from a study on ammonium hydrogen succinate researchgate.net.

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are essential for determining the thermal stability, decomposition profile, and phase transitions of ammonium succinate. Techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly used.

When heated, many ammonium carboxylate salts undergo decomposition involving the loss of ammonia (B1221849) (NH₃) and water (H₂O). unca.edu In the case of ammonium succinate, thermal decomposition is known to produce succinimide (B58015). wikipedia.org This transformation likely proceeds through an initial loss of ammonia and water to form an intermediate, which then cyclizes to form the stable five-membered succinimide ring. TGA can precisely measure the mass loss associated with these decomposition steps, allowing for the determination of decomposition temperatures and the stoichiometry of the reaction.

Table 5: Anticipated Thermal Decomposition Stages of Ammonium Succinate

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products |

|---|---|---|---|

| 1 | 150 - 250 | Variable | NH₃, H₂O |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and stability. nih.govlinseis.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify endothermic and exothermic processes. linseis.com This information is critical for determining the melting point, crystallization temperature, and glass transition temperature of a substance. nih.gov

For ammonium succinate, DSC analysis reveals key data about its thermal stability and phase behavior. The technique can precisely measure the energy absorbed or released during heating, providing a detailed profile of its transitions. linseis.com The heating rate during DSC analysis can influence the observed transition temperatures; for instance, a slower heating rate may provide better resolution for certain transitions. nih.gov

Key Parameters from DSC Analysis:

Melting Temperature (Tm): The temperature at which the solid-to-liquid phase transition occurs.

Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample.

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery.

These parameters are essential for establishing the stable temperature range for the storage and application of ammonium succinate.

Table 1: Illustrative DSC Data for a Carboxylate Salt Note: This table provides a representative example of data obtained from a DSC experiment for a generic carboxylate salt to illustrate the typical parameters measured. Actual values for ammonium succinate would require specific experimental data.

| Parameter | Value | Unit |

|---|---|---|

| Melting Point (Onset) | 150.5 | °C |

| Melting Point (Peak) | 155.2 | °C |

| Enthalpy of Fusion | 120.8 | J/g |

Thermogravimetric Analysis (TGA) for Decomposition Studies

When applied to ammonium succinate, TGA can elucidate its decomposition pathway. The resulting thermogram, a plot of mass versus temperature, shows distinct steps corresponding to mass loss events. unca.edu The temperature at which significant mass loss begins indicates the onset of decomposition. For ammonium carboxylates, decomposition can involve the loss of ammonia and the subsequent degradation of the succinate component. unca.edu Studies on similar ammonium carboxylate salts have shown a correlation between molar mass and decomposition temperature, with heavier salts often exhibiting greater thermal stability. unca.edu

Key Findings from TGA:

Onset Decomposition Temperature (Tonset): The temperature at which the material starts to decompose.

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

Table 2: Representative TGA Decomposition Data for Ammonium Carboxylate Salts Note: This table presents example data for different ammonium carboxylate salts to demonstrate the type of information obtained from TGA. Specific values for ammonium succinate would be determined experimentally.

| Compound | Peak Decomposition Temperature (°C) | Mass Loss (%) |

|---|---|---|

| Ammonium Acetate (B1210297) | 133.8 | 94.16 |

| Ammonium Benzoate | 194.72 | 88.4 |

| Ammonium Salicylate | 204.23 | 78.08 |

Data adapted from a study on the thermal properties of carboxylates. unca.edu

Spectroscopic Techniques for Solution-Phase Studies (e.g., UV-Vis for solubility analysis)

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for quantitative analysis in solution. It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. sigmaaldrich.com For compounds that possess a chromophore (a part of the molecule that absorbs light), UV-Vis spectroscopy can be a straightforward method to determine concentration and, consequently, solubility. researchgate.netrootspress.org

The solubility of ammonium succinate in various solvents can be determined by preparing saturated solutions, filtering out any undissolved solid, and then measuring the absorbance of the resulting solution. sigmaaldrich.com By using a calibration curve prepared from solutions of known concentrations, the concentration of the saturated solution, which represents the solubility, can be accurately determined. sigmaaldrich.com The method relies on Beer-Lambert's law, which states that there is a linear relationship between the absorbance and the concentration of an absorbing species.

While effective, it is important to note that for compounds with low UV-Vis absorbance, other methods like HPLC may be more suitable. sigmaaldrich.com The accuracy of UV-Vis for solubility is dependent on the compound having a distinct absorbance peak and the absence of interfering substances in the solvent. researchgate.net

Methodology for UV-Vis Solubility Determination:

Preparation of a standard curve using known concentrations of ammonium succinate.

Creation of a saturated solution by mixing an excess of the compound in the desired solvent.

Filtration to remove undissolved solute.

Measurement of the absorbance of the saturated solution at the wavelength of maximum absorbance (λmax).

Calculation of the concentration (solubility) using the standard curve.

Applications in Advanced Materials Science and Industrial Engineering

Role as a Precursor in Polymer Synthesis

Ammonium (B1175870) 3-carboxypropanoate serves as a valuable precursor in the synthesis of various polymers. Its utility stems from the reactivity of the succinate (B1194679) and ammonium ions, which can be tailored for specific polymerization processes.

Ammonium 3-carboxypropanoate is an effective precursor for the production of polyesters and resins, primarily through the utilization of its succinic acid component. Succinic acid, a dicarboxylic acid, is a well-established monomer for the synthesis of biodegradable polyesters such as poly(butylene succinate) (PBS) and poly(ethylene succinate) (PES) mdpi.com. The synthesis of these polyesters typically involves a polycondensation reaction between succinic acid or its derivatives and a diol, such as 1,4-butanediol (B3395766) or ethylene (B1197577) glycol researchgate.net.

While succinic acid itself is commonly used, ammonium 3-carboxypropanoate can be a viable alternative. In a polymerization reaction, the ammonium salt can be thermally decomposed to yield succinic acid and ammonia (B1221849). This in-situ generation of the diacid can be advantageous in certain process conditions. The thermal decomposition of ammonium carboxylates is a known reaction, often leading to the formation of amides at elevated temperatures, which could also open pathways to producing polyamide or polyester-amide copolymers researchgate.net. The thermal stability of ammonium carboxylates is influenced by their molecular weight, with heavier salts generally exhibiting greater stability unca.edu. The synthesis of aromatic polyesters has also been demonstrated using bio-based succinic acid as a starting material, highlighting the versatility of this platform chemical in creating high-performance polymers rsc.org.

Ammonium 3-carboxypropanoate, derived from bio-based succinic acid, is a key intermediate in the sustainable production of several important building block chemicals. The U.S. Department of Energy has identified succinic acid as a top value-added chemical from biomass researchgate.net.

The hydrogenation of succinic acid is a primary route to produce 1,4-butanediol (BDO), a versatile chemical used in the production of plastics, elastic fibers, and polyurethanes. BDO can then be further converted to other valuable chemicals. For instance, the dehydration of BDO yields tetrahydrofuran (B95107) (THF), an important industrial solvent and a monomer for polytetramethylene ether glycol (PTMEG). Furthermore, BDO can be a precursor in the synthesis of pyrrolidinones, which are used as green solvents and in the production of various polymers. The conversion of succinic acid to these derivatives positions ammonium 3-carboxypropanoate as a critical link in the value chain of bio-based chemicals.

| Precursor | Target Chemical | Key Transformation |

| Succinic Acid | 1,4-Butanediol (BDO) | Hydrogenation |

| 1,4-Butanediol (BDO) | Tetrahydrofuran (THF) | Dehydration |

| 1,4-Butanediol (BDO) | Pyrrolidinone | Multi-step synthesis |

Integration in Lubrication and Tribology Systems

The unique ionic nature of ammonium 3-carboxypropanoate and its derivatives allows for their use in advanced lubrication technologies, particularly as protic ionic liquids and as components in nanolubricants.

Ammonium 3-carboxypropanoate is a type of protic ionic liquid (PIL), which are formed by the proton transfer between a Brønsted acid and a Brønsted base. PILs have gained attention as lubricants due to their low vapor pressure, high thermal stability, and tunable properties. A study on a related compound, di[bis(2-hydroxyethyl)ammonium] succinate, demonstrated its potential as a lubricant additive in water.

Research has shown that such ammonium succinate-based PILs can significantly influence the tribological performance of lubricating systems. For instance, the addition of di[bis(2-hydroxyethyl)ammonium] succinate to water resulted in a high friction coefficient during the initial running-in period. However, a pre-deposited layer of this PIL on a steel surface was found to reduce the wear rate by two orders of magnitude compared to the neat PIL and the water-based mixture. This suggests that the formation of a protective film on the metal surface is crucial for its lubricating action.

The same ammonium succinate protic ionic liquid has also been investigated as a base lubricant for graphene dispersions, creating advanced nanolubricants. The addition of a small amount of few-layer graphene (0.05 wt%) to the di[bis(2-hydroxyethyl)ammonium] succinate PIL was found to eliminate the high-friction running-in period observed with the neat PIL. This nanolubricant formulation also effectively prevented wear and surface damage on stainless steel.

The synergistic effect between the ionic liquid and graphene is attributed to the ability of the PIL to effectively disperse the graphene nanosheets and facilitate the formation of a stable and low-friction tribofilm at the sliding interface. These findings highlight the potential of ammonium 3-carboxypropanoate-based systems in developing high-performance, water-based, and nano-enhanced lubricants for various industrial applications.

| Lubricant System | Key Finding |

| Di[bis(2-hydroxyethyl)ammonium] succinate in water | Pre-deposited layer reduces wear rate significantly. |

| Di[bis(2-hydroxyethyl)ammonium] succinate with graphene | Eliminates high-friction running-in period and prevents wear. |

Applications in pH Regulation and Buffer Systems

Ammonium 3-carboxypropanoate, being a salt of a weak acid (succinic acid) and a weak base (ammonia), can function as a component of a buffer system to regulate pH. A buffer solution resists changes in pH upon the addition of small amounts of an acid or a base shimadzu.com.

The buffering capacity of a solution containing ammonium 3-carboxypropanoate is determined by the pKa values of its constituent acid and base. Succinic acid is a diprotic acid with two pKa values: pKa1 = 4.21 and pKa2 = 5.64 bio-world.com. The ammonium ion (NH₄⁺) has a pKa of approximately 9.25 nih.gov. Therefore, a solution of ammonium 3-carboxypropanoate can provide buffering capacity in two distinct pH ranges: one around pH 3.2-5.2 and another around pH 5.5-6.5, corresponding to the pKa values of succinic acid, and a third range around pH 8.2-10.2, corresponding to the pKa of the ammonium ion bio-world.comwaters.com.

Use in Separation and Purification Processes

The production of carboxylic acids like succinic acid through fermentation often results in the formation of their corresponding ammonium salts, such as ammonium 3-carboxypropanoate, particularly when ammonia is used as a neutralizing agent to maintain the pH of the fermentation medium. To obtain the desired free carboxylic acid, a "salt splitting" step is necessary. Ion exchange chromatography is a widely utilized and effective method for this purpose. google.com

The fundamental principle of salt splitting via ion exchange involves the exchange of ions between the salt solution and a solid ion exchange resin. Both cationic and anionic exchange resins can be employed in this process. google.com

Cation Exchange Chromatography: In this method, the fermentation broth containing ammonium 3-carboxypropanoate is passed through a column packed with a strong acid cation exchange resin in the hydrogen form (H+). The ammonium ions (NH₄⁺) from the salt are exchanged for the protons (H⁺) on the resin. This process releases the 3-carboxypropanoate anions into the solution, which then combine with the protons to form 3-carboxypropanoic acid (succinic acid). google.com The ammonium ions are retained by the resin, which can be subsequently regenerated using a strong acid like sulfuric acid to release the captured ammonium ions and return the resin to its active H+ form. google.com

Anion Exchange Chromatography: Alternatively, an anion exchange resin can be used. In this case, the 3-carboxypropanoate anion is exchanged for the hydroxyl ions (OH⁻) on the resin. The ammonium cations remain in the solution. The captured succinate can then be eluted from the resin. google.com

An integrated approach for the separation of nylon 54 salts, which are composed of cadaverine (B124047) and succinic acid, from a co-fermentation broth also utilizes ion exchange resins to effectively remove by-products and impurities. nih.gov This demonstrates the versatility of ion exchange in purifying complex mixtures from fermentation processes. nih.gov

| Ion Exchange Method | Resin Type | Mechanism | Product | By-product on Resin |

| Cation Exchange | Strong Acid Cation Resin (H+ form) | NH₄⁺ ions in the broth are exchanged for H⁺ ions on the resin. | 3-Carboxypropanoic Acid (Succinic Acid) | Ammonium (NH₄⁺) |

| Anion Exchange | Anion Exchange Resin (OH- form) | 3-carboxypropanoate anions are exchanged for OH⁻ ions on the resin. | Ammonium Hydroxide (B78521) | 3-Carboxypropanoate |

Nanofiltration is a pressure-driven membrane separation process that has shown promise for the separation and concentration of salts from aqueous solutions. mdpi.com This technology can be applied to fermentation broths to separate salts like ammonium 3-carboxypropanoate from other components, such as residual sugars, proteins, and other metabolites.

The effectiveness of nanofiltration membranes in separating salts is dependent on factors such as the membrane's pore size, surface charge, and the operating conditions (e.g., pressure and feed concentration). mdpi.com For a salt like ammonium 3-carboxypropanoate, the separation is based on the differential passage of ions and water molecules through the membrane. The membrane retains the divalent succinate anions and ammonium cations to a significant extent, while allowing water and smaller uncharged molecules to pass through.

Research on the separation of other ammonium salts, such as ammonium nitrate (B79036), using nanofiltration membranes has demonstrated the feasibility of this technology for salt rejection. mdpi.com While specific performance data for ammonium 3-carboxypropanoate is not detailed, the principles of salt rejection by nanofiltration membranes are applicable. For instance, studies have shown that nanofiltration membranes can achieve significant rejection of ammonium nitrate salt, with the level of rejection being influenced by the feed concentration and operating pressure. mdpi.com This suggests that nanofiltration could be a viable and energy-efficient method for the initial concentration of ammonium 3-carboxypropanoate from dilute fermentation broths or for the removal of other smaller impurities.

| Membrane Type | Typical Salt Rejection (%) | Permeate Flux | Key Separation Principle |

| Nanofiltration (NF) | Moderate to High | Higher than RO | Size and charge-based exclusion of divalent ions |

| Reverse Osmosis (RO) | Very High | Lower than NF | Primarily size-based exclusion of most ions |

Environmental and Biotechnological Roles of Ammonium Succinate

Microbial Degradation and Biotransformation Pathways

Microorganisms are adept at utilizing ammonium (B1175870) succinate (B1194679) by decoupling the compound into its ionic components and directing them into central metabolic pathways. The degradation process is not of the intact salt but rather the separate assimilation of the ammonium and succinate ions.

Ammonium succinate serves as an effective source of both carbon and nitrogen for various microorganisms. The succinate component is utilized as a carbon and energy source, while the ammonium ion provides the necessary nitrogen for the synthesis of amino acids, nucleic acids, and other nitrogen-containing biomolecules.

Numerous bacteria can thrive using succinate as a primary carbon source. In anaerobic conditions, for instance, Escherichia coli can produce succinate through mixed acid fermentation wikipedia.org. Conversely, under aerobic conditions, many microbes can metabolize succinate via the tricarboxylic acid (TCA) cycle. The ammonium ion is a preferred nitrogen source for many bacteria, including E. coli, as it supports a rapid growth rate compared to more complex nitrogen sources nih.gov. The assimilation of ammonia (B1221849) into the central nitrogen metabolism is a well-regulated process, primarily occurring through the glutamate (B1630785) dehydrogenase (GDH) and the glutamine synthetase/glutamate synthase (GS/GOGAT) pathways embopress.org.

The ability to utilize both components of ammonium succinate makes it a suitable substrate in various microbial fermentation processes. For example, in the fermentative production of succinic acid by organisms like E. coli, ammonium hydroxide (B78521) is often used as a neutralizing agent, leading to the formation of ammonium succinate in the fermentation broth google.comgoogle.com.

| Microorganism | Role of Ammonium | Role of Succinate |

| Escherichia coli | Preferred nitrogen source for rapid growth nih.gov | Carbon source in TCA cycle, product of anaerobic fermentation wikipedia.org |

| Methanotrophs | Generally preferred nitrogen source over nitrate (B79036) frontiersin.org | Not a primary carbon source |

| Vibrio diabolicus | Ammonium acetate (B1210297) supports good growth ifremer.fr | Carbon source for exopolysaccharide production |

The metabolism of ammonium and succinate is tightly regulated in bacteria to maintain cellular homeostasis and optimize growth in response to nutrient availability. In E. coli, the regulation of nitrogen assimilation is complex, involving intricate feedback loops centered around the key metabolites glutamine and α-ketoglutarate embopress.org. The activity of glutamine synthetase is modulated through covalent modification in response to the intracellular nitrogen status, ensuring that the cell can efficiently assimilate ammonia across a wide range of concentrations embopress.org.

The catabolism of succinate is also subject to regulation. For example, studies have shown that the presence of readily metabolizable amino acids can reduce the consumption of succinate in E. coli nih.gov. This is part of a broader regulatory network that allows bacteria to prioritize the use of different carbon sources to maximize their growth rate nih.gov. The transport and catabolism of alternative nitrogen sources, such as certain amino acids, are often constrained, which is why ammonium is typically the preferred nitrogen source nih.gov.

Environmental Remediation Applications (e.g., Acid Rain Neutralization)

Acid rain, which is characterized by elevated levels of hydrogen ions due to atmospheric pollutants like sulfur dioxide and nitrogen oxides, can have detrimental effects on ecosystems rroij.com. It can lead to the acidification of lakes and streams, damage to forests, and the leaching of essential nutrients from the soil rroij.comagriscigroup.us.

One approach to mitigating the effects of acid rain on soil is the application of neutralizing agents. While limestone is commonly used, ammonium-based compounds can also play a role rroij.comscispace.com. The use of an alkaline substance like ammonium hydroxide can neutralize acidic soil and water emerginginvestigators.org. When this reacts with acidic components, it forms ammonium salts. These salts not only raise the pH but also provide a source of nitrogen, which can act as a fertilizer to help restore plant life in areas damaged by acid rain emerginginvestigators.org. The application of fertilizers is often necessary to replace the nutrients leached from the soil by acid rain rroij.com.

Ammonium-based fertilizers, in general, can have an acidifying effect on the soil over time due to the nitrification process which releases hydrogen ions cropnutrition.comwashingtonsoilhealthinitiative.comadelaide.edu.auunl.edu. However, in the context of neutralizing already acidic environments, the immediate benefit of raising the pH and providing essential nutrients can be significant. The use of the ammonium salt of a weak acid like succinic acid could offer a more balanced approach, providing both nitrogen and a readily metabolizable carbon source to the soil microbiome.

Role in Cellular Metabolism and Biosynthesis

Both ammonium and succinate are central molecules in the metabolism of virtually all living organisms, from microbes to plants and animals.

Succinate is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular respiration in aerobic organisms nih.govnih.govunacademy.comjumedicine.comwikipedia.org. In the TCA cycle, succinate is formed from succinyl-CoA and is subsequently oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase nih.govjumedicine.com. This cycle is crucial for generating energy in the form of ATP and providing precursors for the biosynthesis of various molecules nih.govunacademy.com.

In addition to the TCA cycle, succinate is also a product of the γ-aminobutyric acid (GABA) shunt nih.govnih.govencyclopedia.pubfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org. This metabolic pathway bypasses two steps of the TCA cycle and is involved in the metabolism of the neurotransmitter GABA frontiersin.orgresearchgate.net. In this shunt, α-ketoglutarate is converted to glutamate, which is then decarboxylated to form GABA. GABA is subsequently catabolized to succinic semialdehyde, which is then oxidized to succinate frontiersin.orgfrontiersin.org. The GABA shunt is a conserved pathway in both prokaryotes and eukaryotes and plays a role in maintaining the TCA cycle, especially under certain physiological conditions mdpi.comresearchgate.net.

| Metabolic Pathway | Role of Succinate |

| Tricarboxylic Acid (TCA) Cycle | Key intermediate, formed from succinyl-CoA and oxidized to fumarate nih.govjumedicine.com |

| GABA Shunt | End product, generated from the oxidation of succinic semialdehyde frontiersin.orgfrontiersin.org |

In the realm of biotechnology, ammonium succinate has proven to be a valuable component of plant cell culture media. Plant cells require a source of nitrogen for growth, and while nitrates are commonly used, a combination of nitrate and ammonium often yields better results phytotechlab.comresearchgate.net. However, high concentrations of ammonium can be toxic to some plant species phytotechlab.comresearchgate.net.

Research has shown that plant cells can be successfully grown on media where ammonium is the sole nitrogen source, provided that a Krebs cycle acid, such as succinate, is also present phytotechlab.comnih.govnih.gov. Satisfactory growth of soybean, wheat, and flax cell suspension cultures has been achieved using ammonium succinate nih.govnih.gov. The presence of the succinate anion is thought to facilitate the assimilation of ammonium by providing a readily available carbon skeleton for the synthesis of amino acids, thereby preventing the toxic accumulation of free ammonia within the cells.

Involvement in Amino Acid Synthesis Pathways in Microorganisms

Ammonium succinate serves as a valuable substrate for various microorganisms, providing both a carbon source (succinate) and a nitrogen source (ammonium) that are central to the synthesis of amino acids. The metabolic pathways involved are fundamental to the cell's anabolic processes, particularly in industrially significant bacteria such as Corynebacterium glutamicum, a primary organism used for the large-scale production of amino acids.

The succinate component of ammonium succinate enters the central carbon metabolism via the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. Within this cycle, succinate is converted into other key intermediates. Two of these intermediates, α-ketoglutarate and oxaloacetate, are the direct precursors for the biosynthesis of several amino acid families.

The ammonium component is assimilated into the cell's nitrogen metabolism. In microorganisms like C. glutamicum, two primary pathways exist for ammonium assimilation. The first is through the action of glutamate dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate to form glutamate. The second, the glutamine synthetase/glutamate synthase (GS-GOGAT) pathway, involves the ATP-dependent amination of glutamate to glutamine, followed by the transfer of the amide group from glutamine to α-ketoglutarate to produce two molecules of glutamate. Glutamate and glutamine then act as the primary nitrogen donors for the synthesis of all other nitrogen-containing compounds in the cell, including other amino acids, through transamination reactions.

The Glutamate Family of Amino Acids

The synthesis of glutamate, glutamine, proline, and arginine is directly linked to the availability of α-ketoglutarate from the TCA cycle. When succinate is used as a carbon source, it is metabolized to fumarate, then malate, and subsequently oxaloacetate, which can then be converted to α-ketoglutarate through several enzymatic steps. The assimilated ammonium is then incorporated into α-ketoglutarate to form glutamate, which serves as the precursor for the other amino acids in this family.

The Aspartate Family of Amino Acids